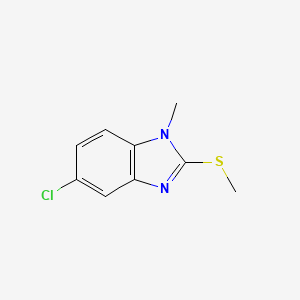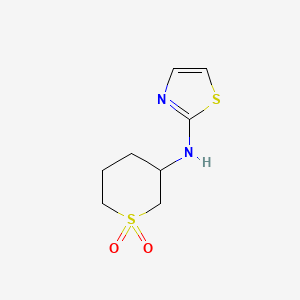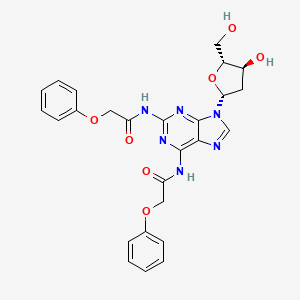
2'-Deoxy-2-(2-phenoxyacetamido)-N-(phenoxyacetyl)adenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purine-2,6-diyl)bis(2-phenoxyacetamide) is a complex organic compound that features a purine base linked to a tetrahydrofuran ring and two phenoxyacetamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purine-2,6-diyl)bis(2-phenoxyacetamide) typically involves multiple steps:
Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simple precursors like formamide and glycine.
Attachment of the Tetrahydrofuran Ring: The tetrahydrofuran ring is introduced via a glycosylation reaction, where the purine base is reacted with a protected sugar derivative.
Introduction of Phenoxyacetamide Groups: The phenoxyacetamide groups are attached through an amide coupling reaction, using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening techniques to identify the most efficient reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purine-2,6-diyl)bis(2-phenoxyacetamide) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the tetrahydrofuran ring can be oxidized to form ketones or aldehydes.
Reduction: The amide groups can be reduced to amines under appropriate conditions.
Substitution: The phenoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of new functional groups in place of the phenoxy groups.
Aplicaciones Científicas De Investigación
N,N’-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purine-2,6-diyl)bis(2-phenoxyacetamide) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Mecanismo De Acción
The mechanism of action of N,N’-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purine-2,6-diyl)bis(2-phenoxyacetamide) involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, or it may interfere with the replication of viral DNA by incorporating into the viral genome.
Comparación Con Compuestos Similares
Similar Compounds
Acyclovir: An antiviral compound with a similar purine base structure.
Gemcitabine: A nucleoside analog used in cancer treatment.
Tenofovir: Another antiviral compound with a similar mechanism of action.
Uniqueness
N,N’-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purine-2,6-diyl)bis(2-phenoxyacetamide) is unique due to its dual phenoxyacetamide groups, which may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties.
Propiedades
Número CAS |
156549-47-2 |
|---|---|
Fórmula molecular |
C26H26N6O7 |
Peso molecular |
534.5 g/mol |
Nombre IUPAC |
N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-phenoxyacetyl)amino]purin-6-yl]-2-phenoxyacetamide |
InChI |
InChI=1S/C26H26N6O7/c33-12-19-18(34)11-22(39-19)32-15-27-23-24(28-20(35)13-37-16-7-3-1-4-8-16)30-26(31-25(23)32)29-21(36)14-38-17-9-5-2-6-10-17/h1-10,15,18-19,22,33-34H,11-14H2,(H2,28,29,30,31,35,36)/t18-,19+,22+/m0/s1 |
Clave InChI |
MABTYOCUBSWBGZ-NNMXDRDESA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)NC(=O)COC4=CC=CC=C4)NC(=O)COC5=CC=CC=C5)CO)O |
SMILES canónico |
C1C(C(OC1N2C=NC3=C(N=C(N=C32)NC(=O)COC4=CC=CC=C4)NC(=O)COC5=CC=CC=C5)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



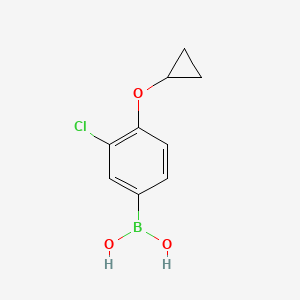

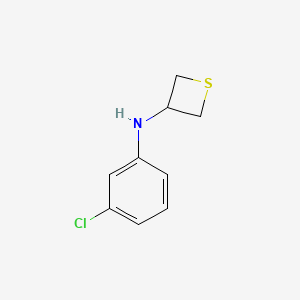

![2-(4-chloro-9-oxo-12-propan-2-yl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)-N-(3-hydroxy-3-methylcyclobutyl)acetamide](/img/structure/B12934623.png)
![tert-Butyl (R)-3-iodo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12934637.png)
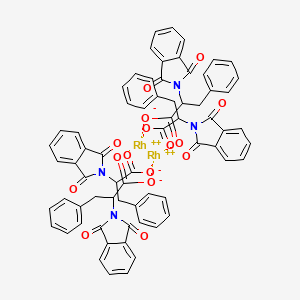
![Rel-(1R,2S,4S)-1-(mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12934657.png)
![3-[(Dimethylsulfamoyl)amino]-N-(pyrimidin-2-yl)benzamide](/img/structure/B12934661.png)
![Ethyl 2-((1-methyl-9-(3-phenylpropyl)-9H-pyrido[3,4-b]indol-7-yl)oxy)acetate](/img/structure/B12934667.png)
